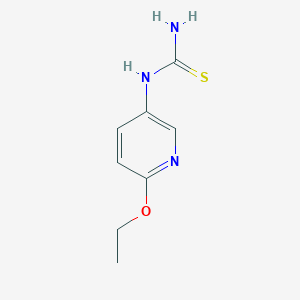
2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl- is a heterocyclic organic compound with a pyridinone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-2-pyridone with formaldehyde and ammonia, which leads to the formation of the aminomethyl group at the 3-position of the pyridinone ring. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides of 2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl-.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl- involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(aminomethyl)-1-methylindole
- 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid
- N-[3-(aminomethyl)benzyl]acetamidine
Uniqueness
2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl- is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
3-(aminomethyl)-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,4,8H2,1H3,(H,9,10) |
Clé InChI |
IIIRDTYAEMMSMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)acetate](/img/structure/B8782797.png)


![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine](/img/structure/B8782818.png)









![2-[(2-Amino-4-chlorophenyl)amino]ethanol](/img/structure/B8782917.png)
